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Compound of Interest

Compound Name: Parconazole

Cat. No.: B1225723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Parconazole is an imidazole-based antifungal agent with a mechanism of action common to

the azole class of drugs. This document provides a comprehensive technical overview of

Parconazole, including its chemical properties, mechanism of action, and relevant

experimental protocols. While specific quantitative antifungal activity data and a detailed

synthesis protocol for Parconazole are not readily available in the public domain, this guide

offers valuable comparative data and generalized experimental procedures to support research

and development in the field of antifungal drug discovery.

Chemical Properties
Parconazole is a dichlorophenyl-substituted imidazole derivative. Its fundamental chemical

attributes are summarized below.
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Property Value

Molecular Formula C₁₇H₁₆Cl₂N₂O₃

Molecular Weight 367.23 g/mol

IUPAC Name

1-[[2-(2,4-dichlorophenyl)-4-[(prop-2-yn-1-

yloxy)methyl]-1,3-dioxolan-2-yl]methyl]-1H-

imidazole

CAS Number 61400-59-7

Mechanism of Action: Inhibition of Ergosterol
Biosynthesis
Parconazole, like other azole antifungals, exerts its therapeutic effect by disrupting the integrity

of the fungal cell membrane. The primary target of Parconazole is the enzyme lanosterol 14α-

demethylase, a cytochrome P450 enzyme (CYP51) essential for the biosynthesis of ergosterol.

[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in

mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of

membrane-bound enzymes.

The inhibition of lanosterol 14α-demethylase by Parconazole leads to a cascade of

downstream effects:

Depletion of Ergosterol: The fungal cell is unable to synthesize ergosterol, leading to its

depletion in the cell membrane.

Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol biosynthesis

pathway results in the accumulation of methylated sterol precursors, such as lanosterol.

These intermediates are incorporated into the fungal cell membrane, disrupting its normal

structure and function.

Increased Membrane Permeability: The altered sterol composition leads to increased

permeability of the fungal cell membrane, causing leakage of essential cellular components.
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Inhibition of Fungal Growth: The culmination of these effects is the inhibition of fungal growth

and proliferation, classifying azoles as primarily fungistatic agents.

The ergosterol biosynthesis pathway and the point of inhibition by azole antifungals are

depicted in the following diagram.
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Fig. 1: Ergosterol biosynthesis pathway and the site of Parconazole inhibition.

Synthesis of Azole Antifungals: A General Overview
A specific, detailed experimental protocol for the synthesis of Parconazole is not readily

available in the public domain. However, the synthesis of structurally related azole antifungals,

such as fluconazole and posaconazole, generally involves the reaction of a substituted epoxide

with 1,2,4-triazole, followed by further modifications. The following workflow illustrates a

generalized synthetic approach.
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Fig. 2: Generalized workflow for the synthesis of azole antifungals.

In Vitro Antifungal Activity
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Quantitative in vitro antifungal susceptibility data, specifically Minimum Inhibitory Concentration

(MIC) values, for Parconazole are not widely reported. However, to provide context for its

potential efficacy, the following table summarizes the MIC ranges for several other clinically

important azole antifungals against common fungal pathogens. It is anticipated that

Parconazole would exhibit a spectrum of activity within the range of these related compounds.

Antifungal Agent
Candida albicans MIC
Range (µg/mL)

Aspergillus fumigatus MIC
Range (µg/mL)

Fluconazole 0.25 - 16 16 - >64

Itraconazole 0.015 - 1 0.12 - 4

Voriconazole 0.007 - 1 0.03 - 2

Posaconazole 0.008 - 1 0.03 - 1

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)
The following protocol is a generalized procedure for determining the MIC of an antifungal

agent against yeast, based on the Clinical and Laboratory Standards Institute (CLSI) M27

methodology.

Materials:

96-well U-bottom microtiter plates

RPMI-1640 medium buffered with MOPS

Antifungal agent stock solution (in DMSO)

Fungal inoculum (adjusted to 0.5 McFarland standard)

Spectrophotometer or microplate reader
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Procedure:

Drug Dilution: Prepare serial two-fold dilutions of the antifungal agent in RPMI-1640 medium

directly in the microtiter plate. The final concentration range should be appropriate to

determine the MIC.

Inoculum Preparation: Culture the fungal strain on appropriate agar medium. Suspend

colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately

1-5 x 10⁶ CFU/mL).

Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a

final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in each well of the microtiter plate.

Controls: Include a drug-free well for a growth control and an uninoculated well for a sterility

control.

Incubation: Incubate the plates at 35°C for 24-48 hours.

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent

that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the

growth control. This can be determined visually or by measuring the optical density at a

specific wavelength.
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Fig. 3: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound

against recombinant human lanosterol 14α-demethylase.

Materials:

Recombinant human CYP51 enzyme

NADPH-cytochrome P450 reductase (CPR)
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Lanosterol (substrate)

Test compound (e.g., Parconazole)

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

NADPH

Quenching solution (e.g., acetonitrile)

LC-MS/MS system for analysis

Procedure:

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture

containing the reaction buffer, recombinant CYP51, and CPR.

Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

Include a control with no inhibitor.

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

Reaction Initiation: Initiate the enzymatic reaction by adding lanosterol and NADPH.

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

Reaction Termination: Stop the reaction by adding a quenching solution.

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-

MS/MS to quantify the amount of the product formed (14-demethylated lanosterol).

IC₅₀ Determination: Calculate the percent inhibition for each concentration of the test

compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50%

inhibition of enzyme activity).
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Fig. 4: Workflow for CYP51 inhibition assay.

Conclusion
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Parconazole is a representative of the imidazole class of antifungal agents, targeting the

essential ergosterol biosynthesis pathway in fungi. While specific data on its synthesis and a

comprehensive profile of its antifungal activity are limited in publicly accessible literature, the

information provided in this technical guide on its mechanism of action and relevant

experimental methodologies offers a solid foundation for researchers and drug development

professionals. The provided protocols for MIC determination and CYP51 inhibition assays can

be adapted for the evaluation of Parconazole and other novel antifungal candidates. Further

research is warranted to fully elucidate the therapeutic potential of Parconazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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